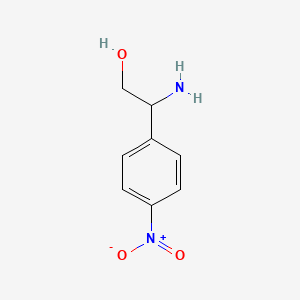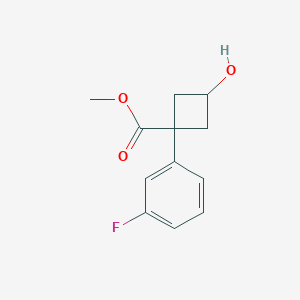
Methyl (1s,3s)-1-(3-fluorophenyl)-3-hydroxycyclobutane-1-carboxylate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Methyl (1s,3s)-1-(3-fluorophenyl)-3-hydroxycyclobutane-1-carboxylate is a chemical compound that belongs to the class of cyclobutane derivatives This compound is characterized by the presence of a fluorophenyl group, a hydroxy group, and a carboxylate ester group attached to a cyclobutane ring
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of Methyl (1s,3s)-1-(3-fluorophenyl)-3-hydroxycyclobutane-1-carboxylate typically involves the cyclization of appropriate precursors under controlled conditions. One common method involves the reaction of 3-fluorophenylacetic acid with a suitable cyclobutane precursor in the presence of a dehydrating agent. The reaction is carried out under an inert atmosphere to prevent oxidation and is typically conducted at elevated temperatures to facilitate the cyclization process.
Industrial Production Methods
In an industrial setting, the production of this compound may involve the use of flow microreactor systems, which offer advantages in terms of efficiency, scalability, and sustainability. These systems allow for precise control over reaction conditions, leading to higher yields and reduced waste .
Análisis De Reacciones Químicas
Types of Reactions
Methyl (1s,3s)-1-(3-fluorophenyl)-3-hydroxycyclobutane-1-carboxylate can undergo various types of chemical reactions, including:
Oxidation: The hydroxy group can be oxidized to form a ketone or aldehyde.
Reduction: The carboxylate ester group can be reduced to an alcohol.
Substitution: The fluorophenyl group can participate in electrophilic aromatic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are typically used.
Substitution: Electrophilic aromatic substitution reactions often require catalysts such as aluminum chloride (AlCl₃) or iron(III) chloride (FeCl₃).
Major Products Formed
Oxidation: Formation of ketones or aldehydes.
Reduction: Formation of alcohols.
Substitution: Formation of substituted fluorophenyl derivatives.
Aplicaciones Científicas De Investigación
Methyl (1s,3s)-1-(3-fluorophenyl)-3-hydroxycyclobutane-1-carboxylate has a wide range of applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Studied for its potential biological activity and interactions with biomolecules.
Medicine: Investigated for its potential therapeutic properties, including anti-inflammatory and analgesic effects.
Industry: Utilized in the development of new materials and chemical processes.
Mecanismo De Acción
The mechanism of action of Methyl (1s,3s)-1-(3-fluorophenyl)-3-hydroxycyclobutane-1-carboxylate involves its interaction with specific molecular targets and pathways. The fluorophenyl group may interact with aromatic residues in proteins, while the hydroxy and carboxylate groups can form hydrogen bonds with various biomolecules. These interactions can modulate the activity of enzymes and receptors, leading to the observed biological effects .
Comparación Con Compuestos Similares
Similar Compounds
- Methyl (1s,3s)-1-(3-chlorophenyl)-3-hydroxycyclobutane-1-carboxylate
- Methyl (1s,3s)-1-(3-bromophenyl)-3-hydroxycyclobutane-1-carboxylate
- Methyl (1s,3s)-1-(3-methylphenyl)-3-hydroxycyclobutane-1-carboxylate
Uniqueness
Methyl (1s,3s)-1-(3-fluorophenyl)-3-hydroxycyclobutane-1-carboxylate is unique due to the presence of the fluorine atom in the phenyl ring, which can significantly influence its chemical reactivity and biological activity. The fluorine atom can enhance the compound’s stability and lipophilicity, making it more suitable for certain applications compared to its analogs .
Propiedades
Número CAS |
2824987-04-2 |
|---|---|
Fórmula molecular |
C12H13FO3 |
Peso molecular |
224.23 g/mol |
Nombre IUPAC |
methyl 1-(3-fluorophenyl)-3-hydroxycyclobutane-1-carboxylate |
InChI |
InChI=1S/C12H13FO3/c1-16-11(15)12(6-10(14)7-12)8-3-2-4-9(13)5-8/h2-5,10,14H,6-7H2,1H3 |
Clave InChI |
UXGKQXWNNDVKNN-UHFFFAOYSA-N |
SMILES canónico |
COC(=O)C1(CC(C1)O)C2=CC(=CC=C2)F |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![[(2,4-Dimethylphenyl)carbamoyl]methyl 2-chloropyridine-4-carboxylate](/img/structure/B13552782.png)
![3-Amino-1-(benzo[b]thiophen-2-yl)propan-1-ol](/img/structure/B13552790.png)
![1-[(2-Aminoethyl)sulfanyl]-2-methoxyethanehydrochloride](/img/structure/B13552791.png)
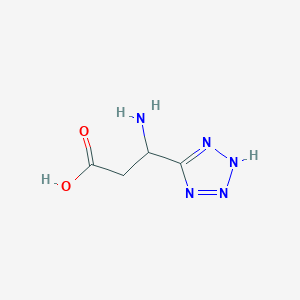
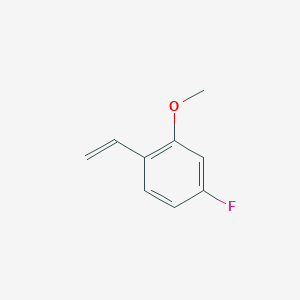
![3-{Octahydropyrrolo[3,4-c]pyrrole-2-carbonyl}benzoic acid hydrochloride](/img/structure/B13552809.png)
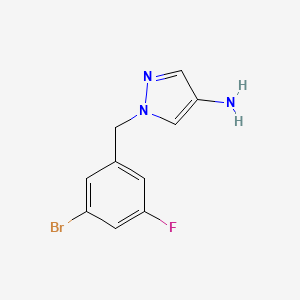
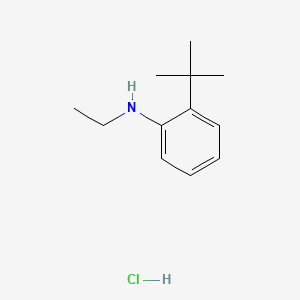

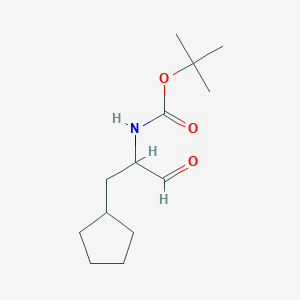
![3-[(4-Nitrophenyl)methyl]oxolane-2,5-dione](/img/structure/B13552837.png)
